molecular formula C7H7I2Ti- B14440194 Diiodotitanium;methanidylbenzene CAS No. 75780-18-6

Diiodotitanium;methanidylbenzene

Katalognummer: B14440194
CAS-Nummer: 75780-18-6
Molekulargewicht: 392.81 g/mol
InChI-Schlüssel: DTBQVCVGKSVOPR-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diiodotitanium;methanidylbenzene is a compound that features a titanium atom bonded to two iodine atoms and a methanidylbenzene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diiodotitanium;methanidylbenzene typically involves the reaction of titanium tetrachloride with iodine and methanidylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Diiodotitanium;methanidylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state titanium compounds.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Titanium dioxide and methanidylbenzene derivatives.

    Reduction: Lower oxidation state titanium compounds and methanidylbenzene.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Diiodotitanium;methanidylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of diiodotitanium;methanidylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Titanium Tetrachloride: A common titanium compound used in various industrial applications.

    Titanium Dioxide: Widely used as a pigment and in photocatalysis.

    Methanidylbenzene Derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

Diiodotitanium;methanidylbenzene is unique due to its specific combination of titanium, iodine, and methanidylbenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

75780-18-6

Molekularformel

C7H7I2Ti-

Molekulargewicht

392.81 g/mol

InChI

InChI=1S/C7H7.2HI.Ti/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q-1;;;+2/p-2

InChI-Schlüssel

DTBQVCVGKSVOPR-UHFFFAOYSA-L

Kanonische SMILES

[CH2-]C1=CC=CC=C1.[Ti](I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.